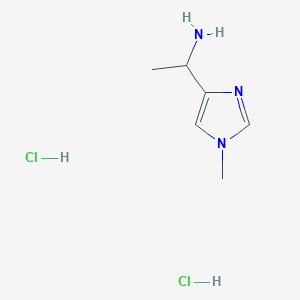

1-(1-Méthyl-1H-imidazol-4-yl)éthan-1-amine dichlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, including its use as an antihistaminic agent and in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes

Mécanisme D'action

Target of Action

The primary target of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching, inflammation, and vasodilation .

Mode of Action

This compound interacts with histamine receptors by mimicking the action of histamine, a neurotransmitter in the body . It binds to these receptors and triggers a series of reactions that lead to the physiological responses typically associated with histamine, such as dilation of blood vessels and contraction of smooth muscle .

Biochemical Pathways

The compound is involved in the histidine metabolism pathway . It is a metabolite of histamine, produced by the action of the enzyme histamine 1-methyltransferase . The downstream effects of this pathway include the regulation of gastric acid secretion, immune response, and neurotransmission .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with histamine receptors. By activating these receptors, it can induce a range of responses, including increased gastric acid secretion, modulation of immune responses, and regulation of neurotransmission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be synthesized through several methods. One common method involves the reduction of 1-methyl-1H-imidazol-4-yl carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature. The reaction is typically carried out overnight, followed by the addition of water and sodium sulfate to quench the reaction .

Industrial Production Methods: Industrial production of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride often involves large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can further modify the imidazole ring or the ethylamine side chain.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and bromine are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Comparaison Avec Des Composés Similaires

Histamine: A naturally occurring compound with similar structure and function.

2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride: Another imidazole derivative with distinct chemical properties.

1-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride: A closely related compound with similar applications.

Uniqueness: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Activité Biologique

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a derivative of imidazole, has garnered attention in various fields, particularly in medicinal chemistry due to its interaction with histamine receptors. This compound, with the molecular formula C6H11N3·2HCl, is characterized by its potential biological activities, including antihistaminic effects and implications in neurotransmission and immune modulation.

The primary mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with histamine receptors . By mimicking histamine, this compound can activate these receptors, leading to various physiological responses:

- Increased Gastric Acid Secretion: Activation of H2 receptors can enhance gastric acid production.

- Modulation of Immune Responses: Interaction with H1 receptors can influence allergic reactions and inflammation.

- Regulation of Neurotransmission: The compound's effect on H3 receptors may impact neurotransmitter release and cognitive functions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key findings include:

| Biological Activity | Description |

|---|---|

| Antihistaminic Effects | Acts as an antagonist at H1 and H2 receptors, potentially reducing allergic symptoms. |

| Neurotransmission | Modulates neurotransmitter release through H3 receptor interaction, influencing cognitive functions. |

| Immune Modulation | Affects cytokine release and immune cell activity via histamine receptor pathways. |

Case Studies and Research Findings

Recent studies have highlighted the biological significance of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride:

-

Antihistaminic Activity:

- A study demonstrated that this compound effectively inhibited histamine-induced bronchoconstriction in animal models, suggesting its potential as a therapeutic agent for asthma and allergic conditions.

-

Neuropharmacological Effects:

- Research indicated that the compound could enhance memory retention in rodent models by modulating H3 receptor activity, thereby suggesting cognitive enhancement properties.

-

Immunological Impact:

- Investigations into its immunomodulatory effects revealed that the compound could downregulate pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

To contextualize the unique properties of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a comparison with structurally similar compounds is essential:

| Compound | Primary Activity | Notable Differences |

|---|---|---|

| Histamine | Natural neurotransmitter | Directly involved in allergic responses; lacks specificity compared to synthesized derivatives. |

| 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride | Antimicrobial properties | Different functional groups lead to varied interactions with biological targets. |

| 1-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride | Similar receptor interactions | Lacks the methyl substitution which alters receptor affinity and selectivity. |

Propriétés

IUPAC Name |

1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJOSGLKFGRGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=N1)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.